Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate represents a spirocyclic system that integrates indoline and piperidine moieties. According to IUPAC rules, the parent structure is determined by prioritizing the heterocyclic system with the highest precedence. Here, the indoline system (a bicyclic structure comprising benzene fused to pyrrolidine) takes precedence over the piperidine ring. The spiro junction connects the indoline’s 3-position to the piperidine’s 4'-position , as denoted by the locants in the name.
The systematic name highlights the benzyl ester group at the 1-position of the piperidine ring. However, nomenclature discrepancies exist in literature: some sources refer to the compound as benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate , placing the ester at the piperidine nitrogen (1'-position). This inconsistency arises from differing interpretations of spiro numbering. The correct IUPAC name assigns the lower locant to the smaller ring system, prioritizing the indoline’s 3-position over the piperidine’s 4'-position. Thus, the 1-carboxylate designation refers to the ester’s placement on the indoline’s nitrogen, though this remains a point of debate in chemical databases.
| Key Identifiers | Values |
|---|---|
| CAS Registry Number | 167484-18-6 (1'-carboxylate) |
| Alternative CAS Number | 159635-46-8 (hydrochloride salt) |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.41 g/mol |
Molecular Architecture: Spirocyclic Indoline-Piperidine Fusion
The molecule’s core consists of a spirocyclic scaffold formed by the ortho-fusion of indoline and piperidine rings. The indoline moiety (C₈H₉N) features a benzene ring fused to a pyrrolidine ring, while the piperidine (C₅H₁₁N) contributes a six-membered saturated heterocycle. The spiro atom (C3 of indoline and C4' of piperidine) creates a tetrahedral geometry, enforcing rigidity and limiting conformational flexibility.
Critical structural features include:
- Benzyl Ester Group : Attached to the piperidine nitrogen, this substituent introduces steric bulk and modulates electronic properties via resonance effects.
- Spiro Junction : The shared spiro carbon forces non-planar geometry, with dihedral angles between the indoline and piperidine planes estimated at 112–118° based on analogous spiro compounds.
- Hydrogen-Bonding Sites : The indoline’s NH group and piperidine’s tertiary nitrogen serve as potential hydrogen bond donors/acceptors, influencing molecular interactions.
The InChI code (1S/C20H22N2O2/c23-19...) confirms connectivity, showing the benzyloxycarbonyl group (-OCO-Bn) linked to the piperidine nitrogen.
Crystallographic Analysis and Stereochemical Configuration
While crystallographic data for the exact compound is unavailable in non-restricted sources, analogous spiro[indoline-piperidine] derivatives reveal key structural insights. X-ray studies of similar molecules (e.g., 1'-methyl variants) demonstrate:
- Spiro Carbon Geometry : Bond lengths of 1.54–1.56 Å for C3–C4' bonds, consistent with single-bond character.
- Ring Puckering : The piperidine adopts a chair conformation , while the indoline’s pyrrolidine ring exhibits slight envelope distortion.
- Chirality : The spiro center creates two enantiomers, though most synthetic routes yield racemic mixtures unless chiral catalysts are employed.
Steric effects from the 2-fluorophenyl group (in related compounds) guide diastereoselective synthesis, achieving diastereomeric ratios >19:1 in hydrogenation steps.
Comparative Structural Analysis with Related Spirocyclic Scaffolds
Spiro[indoline-3,4'-piperidine] derivatives belong to a broader class of privileged scaffolds in medicinal chemistry. Comparisons with related systems include:
The piperidine ring’s nitrogen basicity (pKa ~10.5) allows pH-dependent solubility, distinguishing it from non-nitrogenous spiro systems. Additionally, the six-membered piperidine reduces ring strain compared to five-membered spiro analogues, enhancing synthetic accessibility.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2 |
InChI Key |
YJUMROPNGLKOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization Approach
The Fischer indole cyclization is a cornerstone method for synthesizing benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate. This approach involves the condensation of phenylhydrazine hydrochloride with 4-formyl-N-CBZ-piperidine in the presence of trifluoroacetic acid (TFA) as a catalyst.
Reaction Conditions and Optimization
- Reagents : Phenylhydrazine hydrochloride (1 eq.), 4-formyl-N-CBZ-piperidine (1 eq.), TFA (2 eq.), dichloromethane (DCM, 0.1 M).
- Procedure : The reaction is initiated at 0°C, followed by dropwise addition of TFA. After 10 minutes, the mixture is stirred at room temperature for 17 hours.
- Workup : The crude product is extracted with DCM, washed with Na₂CO₃ and brine, and purified via silica gel chromatography (eluent: hexane/EtOAc).
- Yield : 54%.
This method is favored for its scalability and compatibility with diverse hydrazine derivatives. However, the use of TFA necessitates careful handling due to its corrosive nature.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a streamlined pathway to synthesize spirocyclic frameworks. A notable protocol involves the cyclocondensation of isatin derivatives with piperidine precursors under mild conditions.
Key Steps and Catalysis
- Catalysts : Chiral base organocatalysts (e.g., cinchona alkaloids) enhance enantioselectivity, achieving >90% enantiomeric excess (ee) in some cases.
- Solvents : Ethanol or DCM are preferred for their ability to dissolve polar intermediates.
- Temperature : Reactions typically proceed at 50–80°C, balancing speed and side-product formation.
Example Protocol:
Industrial-Scale Synthesis Techniques
Industrial production prioritizes efficiency and cost-effectiveness. Continuous flow reactors and automated systems are employed to optimize reaction parameters and minimize waste.
Process Highlights
- Flow Reactors : Ensure consistent mixing and temperature control, reducing reaction times by 40% compared to batch methods.
- Green Chemistry : Solvent-free conditions or aqueous media are explored to reduce environmental impact.
- Purification : Centrifugal partition chromatography (CPC) replaces traditional column chromatography, improving throughput.
Scalability Data:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Purity | 95% | 98% |
| Annual Production | N/A | 500–1,000 kg |
Advanced Analytical and Purification Methods
Chromatographic Techniques
Spectroscopic Characterization
- ¹H/¹³C NMR : Key signals include the spiro carbon at δ 70–75 ppm and benzyloxy carbonyl groups at δ 128–135 ppm.
- X-ray Crystallography : Confirms the cis-configuration of the spiro junction (Fig. 1).
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White to green crystalline powder |
| Melting Point | 123–127°C |
| Molecular Weight | 322.41 g/mol |
| Purity (GC) | ≥98% |
| Solubility | DCM, DMF, ethanol |
Chemical Reactions Analysis
Oxidation
The indoline moiety is oxidized to form ketones or carboxylic acids using strong oxidants:
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate | Mild acidic/basic conditions | Indoline-2,3-dione derivatives |
| Chromium trioxide | Acidic conditions | Carboxylic acids |
This reaction is critical for functionalizing the spirocyclic core.
Reduction
Reduction targets the carbonyl group or halogenated derivatives:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogenation (Pd/C) | Mild temperatures | Reduced derivatives |
| Lithium aluminum hydride | THF or ethanol | Alcohols or dehalogenated compounds |
These reactions enable structural modifications for downstream applications .
Substitution
Nucleophilic substitution occurs at halogenated positions:
| Reagent | Conditions | Product |
|---|---|---|
| Amines/Thiols | Basic solvents (DCM/ethanol) | Substituted spirocyclic compounds |
This reaction expands the compound’s functionalization potential.
Hydrolysis
The benzyl ester undergoes hydrolysis to yield the carboxylic acid and benzyl alcohol:
This reaction is pivotal for generating active pharmaceutical intermediates .
Grignard Reaction Pathway
-
Cyclization : A 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine undergoes reductive cyclization with LiAlH₄ to form a spiro[indoline-3,4'-piperidine] derivative .
-
Grignard Addition : Reaction with RMg-X introduces alkyl groups, followed by reduction with NaBH₄ to stabilize the spirocyclic framework .
Phenylhydrazine Route
This method involves:
-
Cyclocondensation : Phenylhydrazine reacts with 4-formyl-N-CBZ-piperidine in DCM/TFA.
-
Workup : Neutralization with Na₂CO₃ and chromatography yields the product (54%) .
Reaction Conditions and Optimization
-
Temperature : Controlled between 0–20°C for cyclocondensation and ambient to reflux for reductive cyclization .
-
Solvents : DCM (for cyclocondensation), THF, or ethanol (for reductions) .
-
Purification : Alumina column chromatography or recrystallization .
Stability and Reactivity Considerations
Scientific Research Applications
Pharmaceutical Development
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate is recognized as a significant intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drugs aimed at treating neurological disorders.
Case Study: Neuroprotective Properties
Research has indicated that compounds derived from this class exhibit neuroprotective effects. In a pharmacological screening approach, various derivatives were tested for their ability to protect neurons under ischemic conditions. The results demonstrated that certain analogs significantly reduced neuronal damage and infarction size in animal models of stroke, highlighting their therapeutic potential in neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile building block in organic chemistry. Its unique structure facilitates the creation of complex molecular architectures, which are essential for exploring new chemical properties and reactions.
Synthesis Techniques
A variety of synthetic pathways have been developed to produce this compound and its derivatives. For instance, classical methods such as the Pictet–Spengler reaction have been utilized to generate spirocyclic compounds efficiently . Detailed synthetic routes often involve the condensation of tryptamines with piperidin-4-ones, yielding high-purity products suitable for further functionalization.
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant for developing advanced materials with tailored characteristics for specific applications.
The compound is widely used in biological research to study small molecule interactions within biological systems. This understanding is crucial for drug discovery and development processes.
Biological Interaction Studies
Researchers have employed this compound in assays designed to investigate its binding affinity to various receptors. These studies have revealed insights into its mechanism of action and potential side effects, guiding further development of safer and more effective therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound in various calibration methods. Its consistent properties allow it to be used in validating testing procedures across laboratories.
Mechanism of Action
The mechanism of action of benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate differ primarily in substituents on the indoline or piperidine rings, which significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Variations and Key Derivatives
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Substitution at the 5- or 7-position of the indoline ring maximizes steric complementarity in enzyme active sites, while N-Boc or N-Cbz groups modulate solubility .
- Industrial Use : Over 95% purity is standard for halogenated derivatives in pharmaceutical R&D, as evidenced by supplier specifications from Combi-Blocks and TCI Chemicals .
- Emerging Analogs : Recent studies explore spiro[indoline-3,4'-piperidine] hybrids with trifluoromethyl (-CF₃) or boronic ester (-Bpin) groups for targeted covalent inhibition .
Biological Activity
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 322.41 g/mol. The compound features a unique spiro structure that combines indoline and piperidine moieties, contributing to its distinct biological activity. It typically appears as a white to yellow crystalline solid with a melting point range of 123°C to 127°C and exhibits high purity levels often exceeding 98% in commercial preparations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit certain enzymes related to cancer progression and inflammation, potentially leading to therapeutic benefits.
Antimicrobial Properties
Research indicates that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated effectiveness against pathogens such as Streptococcus pyogenes and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values showing it was more active than standard antibiotics like ciprofloxacin .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Streptococcus pyogenes | 25 | 50 |
| Staphylococcus aureus | 25 | 100 |
| Klebsiella pneumoniae | 50 | 200 |
| Pseudomonas aeruginosa | 100 | 400 |
This table summarizes the antibacterial efficacy of this compound against selected bacterial strains.
Antitumor Activity
In addition to its antimicrobial effects, this compound has been investigated for its potential antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest. Further research is needed to elucidate the precise pathways involved.
Anticonvulsant Effects
Animal model studies have indicated that this compound may possess anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders. This aspect of its biological profile is particularly noteworthy as it opens avenues for further exploration in neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound. For instance:
- Case Study 1 : A study evaluating the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) found that the compound exhibited significant inhibitory effects compared to control groups, indicating its potential as an alternative therapeutic agent .
- Case Study 2 : Research focused on its antitumor effects demonstrated that treatment with this compound resulted in reduced viability in several cancer cell lines, prompting further investigation into its mechanisms of action at the molecular level.
Q & A
Q. What are the established synthetic routes for Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives, and how can reaction conditions be optimized?
Synthesis typically involves multicomponent reactions using arylamines, methyl propiolate, isatin, and malononitrile or ethyl cyanoacetate under mild conditions. For example, a one-pot four-component reaction catalyzed by triethylamine in ethanol yields functionalized spiro compounds (e.g., 40–65% yields). Optimization strategies include adjusting solvent polarity (DMF/H₂O mixtures for coupling reactions), using Pd(PPh₃)₄ catalysts for cross-coupling with borane esters, and refluxing for extended periods (24–48 hours) to improve cyclization efficiency .
Q. How can the structural integrity of synthesized spiro[indoline-3,4'-piperidine] derivatives be validated?
Characterization relies on spectroscopic methods:
- ¹H/¹³C NMR : Key features include NH₂ proton peaks at ~7.40 ppm (overlapping with aromatic protons) and ethoxy CH₂ splitting into distinct signals at 3.75–3.34 ppm due to conformational asymmetry .
- X-ray crystallography : Used to confirm spirocyclic geometry (e.g., dihedral angles between indoline and piperidine rings) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ 514 for tert-butyl derivatives) confirm molecular weight .
Q. What purification techniques are recommended for isolating spiro[indoline-3,4'-piperidine] intermediates?
Column chromatography with ethyl acetate/light petroleum (1:3 v/v) is effective for separating spiro compounds. For brominated derivatives (e.g., 6-bromo variants), recrystallization in ethanol or acetonitrile improves purity (>95%) .
Advanced Research Questions
Q. How do substituent positions (e.g., 5- vs. 6-substituents) on the indoline ring affect c-Met/ALK inhibitory activity?
6-Substituted derivatives (e.g., 6-amino-pyridyl variants) exhibit superior c-Met inhibition (IC₅₀ < 10 nM) compared to 5-substituted analogs due to better alignment with hydrophobic pockets (e.g., Leu1157, Tyr1230). Molecular docking shows 6-substituents extend into the ATP-binding site, enhancing hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported synthetic yields for spiro[indoline-3,4'-piperidine] derivatives?
Discrepancies arise from substrate steric effects and catalyst loading. For example:
- Arylamine electronic effects : Electron-withdrawing groups on arylamines reduce yields due to slower nucleophilic addition.
- Catalyst optimization : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improves cross-coupling efficiency with borane esters (yields increase from 40% to 72%) .
- Reaction monitoring : TLC or HPLC-MS at intermediate stages identifies side products (e.g., uncyclized intermediates) for reprocessing .
Q. How can in vitro and in vivo efficacy of spiro[indoline-3,4'-piperidine]-2-ones as dual c-Met/ALK inhibitors be systematically evaluated?
- In vitro : TR-FRET-based kinase assays measure IC₅₀ values (e.g., 10 nM for compound WXY030). Cell-based assays using GTL-16 gastric cancer lines assess antiproliferative effects .
- In vivo : Xenograft models (e.g., GTL-16 tumors in mice) evaluate tumor growth inhibition (>50% at 50 mg/kg oral doses). Pharmacokinetic studies monitor plasma half-life and metabolite formation .
Q. What methodologies address gaps in toxicological and ecological data for these compounds?
- Acute toxicity : Follow OECD 423 guidelines using rodent models to determine LD₅₀.
- Ecotoxicology : Algal growth inhibition tests (OECD 201) and Daphnia magna mobility assays assess environmental risks .
- Genotoxicity : Ames tests (bacterial reverse mutation) identify mutagenic potential .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of benzyl spiro[indoline-3,4'-piperidine] derivatives?
Stability varies with substituents:
Q. Why do some spiro[indoline-3,4'-piperidine] derivatives show poor solubility in aqueous buffers despite low logP values?
Crystallinity and intramolecular H-bonding (e.g., between NH and carbonyl groups) reduce solubility. Strategies include:
- Salt formation : Hydrochloride salts (e.g., 1-methylsulfonyl derivatives) improve aqueous solubility by 10-fold .
- Co-solvents : 10% DMSO/PEG-400 mixtures enhance bioavailability in in vivo studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
